molecular formula C8H7NO B3357956 2H-pyrano[2,3-c]pyridine CAS No. 767-93-1

2H-pyrano[2,3-c]pyridine

Cat. No.: B3357956
CAS No.: 767-93-1
M. Wt: 133.15 g/mol
InChI Key: BVIHAADUZBOGSJ-UHFFFAOYSA-N
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Description

Significance of Pyrano-Pyridine Scaffolds in Contemporary Chemical Research

Pyrano-pyridine scaffolds are of considerable interest in medicinal chemistry due to their diverse pharmacological potential. ontosight.ai These fused heterocyclic systems are recognized as "privileged structures" because they can interact with a variety of biological targets, leading to the development of drugs with a wide range of therapeutic applications. ontosight.ainih.govrsc.org The versatility of the pyrano-pyridine core allows for the synthesis of extensive libraries of compounds for screening against numerous diseases. nih.govrsc.org

The fusion of a pyran ring, an oxygen-containing six-membered ring, with a pyridine (B92270) ring, a nitrogen-containing aromatic ring, creates a unique molecular architecture. This combination of structural features is found in a number of natural products and has been a key component in the design of novel synthetic compounds. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the oxygen atom in the pyran ring can also participate in hydrogen bonding, contributing to the binding affinity of these molecules to biological targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2H-pyrano[2,3-c]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c1-2-7-3-4-9-6-8(7)10-5-1/h1-4,6H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVIHAADUZBOGSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2=C(O1)C=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20576358
Record name 2H-Pyrano[2,3-c]pyridine
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Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

767-93-1
Record name 2H-Pyrano[2,3-c]pyridine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Pyrano[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20576358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2h Pyrano 2,3 C Pyridine Derivatives

Classical Cyclization and Condensation Approaches

Traditional methods for constructing the 2H-pyrano[2,3-c]pyridine core often rely on well-established condensation and cyclization reactions. These approaches, while sometimes requiring multiple steps and harsh conditions, form the foundation of synthetic access to this class of compounds.

Knoevenagel Condensation-Based Syntheses

The Knoevenagel condensation is a cornerstone in the synthesis of this compound derivatives. This reaction typically involves the condensation of an active methylene (B1212753) compound, such as malononitrile (B47326) or ethyl cyanoacetate (B8463686), with a suitable carbonyl compound, often an aldehyde or ketone, followed by cyclization. rroij.comclockss.org

A plausible mechanism for the formation of pyrano[2,3-c]pyrazoles, a related class of compounds, often begins with a Knoevenagel condensation between an aldehyde and malononitrile. rroij.com This is followed by a Michael addition of a pyrazolone (B3327878) derivative and subsequent cyclization. One-pot syntheses utilizing this strategy have been developed, for instance, in the preparation of pyrano[2,3-c]pyrazole-5-carbonitrile analogues. researchgate.net These reactions can be promoted by various catalysts and conditions. rroij.comresearchgate.net

For example, the reaction of aromatic aldehydes, malononitrile, and 2-thioxothiazolidin-4-one in the presence of potassium carbonate in water leads to the formation of 5-amino-7-phenyl-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d]thiazole-6-carbonitrile derivatives. rroij.com The reaction proceeds via an initial Knoevenagel product. rroij.com

Multi-Component Reactions (MCRs) for Direct Scaffold Construction

Multi-component reactions (MCRs) have emerged as powerful tools for the efficient, one-pot synthesis of complex molecules like this compound derivatives from three or more starting materials. iaea.orgnih.govtandfonline.com These reactions offer significant advantages in terms of atom economy, reduced reaction times, and simplified purification procedures. tandfonline.com

A notable example is the four-component reaction of benzyl (B1604629) alcohols, ethyl acetoacetate, phenylhydrazine, and malononitrile, which yields pyrano[2,3-c]pyrazole derivatives. acs.org This transformation can be catalyzed by a combination of sulfonated amorphous carbon and eosin (B541160) Y. acs.org Similarly, the reaction of dialkyl 3-oxopentanedioate, an active carbonyl compound, hydrazine (B178648), and malononitrile in a green medium like water/ethanol (B145695) can produce pyrano[2,3-c]pyrazole derivatives without the need for a catalyst. tandfonline.com

The versatility of MCRs allows for the synthesis of a wide range of substituted 2H-pyrano[2,3-c]pyridines by varying the starting components. For instance, the reaction of salicylaldehydes, 2-aminoprop-1-ene-1,1,3-tricarbonitrile, and 4-hydroxy-6-methyl-2H-pyran-2-one in a pyridine-ethanol solvent system selectively produces substituted 2,4-diamino-5-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitriles. iaea.org

Catalyst/Solvent SystemStarting MaterialsProductYield (%)
Pyridine-ethanolSalicylaldehydes, 2-aminoprop-1-ene-1,1,3-tricarbonitrile, 4-hydroxy-6-methyl-2H-pyran-2-one2,4-diamino-5-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitriles45-85
Sulfonated amorphous carbon and eosin YBenzyl alcohols, ethyl acetoacetate, phenylhydrazine, malononitrilePyrano[2,3-c]pyrazole derivativesNot specified
Water/ethanol (catalyst-free)Dialkyl 3-oxopentanedioate, active carbonyl compound, hydrazine, malononitrilePyrano[2,3-c]pyrazole derivativesNot specified

One-Pot Synthetic Protocols

One-pot syntheses, which often overlap with MCRs, provide a streamlined approach to this compound derivatives by performing multiple reaction steps in a single reaction vessel without isolating intermediates. This strategy is highly efficient and environmentally friendly.

A green, one-pot, four-component synthesis of pyrano[2,3-c]pyrazoles involves the reaction of 4-formylphenyl benzoates, malononitrile, and pyrazolones using pepsin as a biocatalyst. tandfonline.com The reaction proceeds efficiently by grinding the reactants at room temperature. tandfonline.com Another example is the catalyst-free, four-component reaction of dimethyl acetylenedicarboxylate, hydrazine hydrate (B1144303), malononitrile, and aromatic aldehydes in water to produce methyl 6-amino-5-cyano-4-aryl-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates. tandfonline.com

The synthesis of spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives has been achieved through an electrochemically induced one-pot condensation of a β-keto ester, hydrazine hydrate, malononitrile or ethyl cyanoacetate, and isatin. bohrium.com Furthermore, a catalyst-free, one-pot, pseudo-five-component synthesis has been developed for related pyrazole (B372694) systems in water under ultrasound irradiation. bohrium.com

Reaction TypeStarting MaterialsProductKey Features
Biocatalyzed MCR4-Formylphenyl benzoates, malononitrile, pyrazolonesPyrano[2,3-c]pyrazolesPepsin catalyst, grinding, room temperature
Catalyst-free MCRDimethyl acetylenedicarboxylate, hydrazine hydrate, malononitrile, aromatic aldehydesMethyl 6-amino-5-cyano-4-aryl-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylatesWater as solvent
Electrochemical Synthesisβ-keto ester, hydrazine hydrate, malononitrile/ethyl cyanoacetate, isatinSpiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivativesConstant current, sodium bromide electrolyte

Advanced and Catalytic Synthetic Routes

Modern synthetic chemistry has introduced more sophisticated and efficient methods for the construction of the this compound nucleus, often employing transition metal catalysts or organocatalysts to achieve high selectivity and yields under mild conditions.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis, particularly with palladium, has been instrumental in the synthesis of fused heterocyclic systems. While direct applications to the core this compound are less commonly reported in the provided context, related pyran-fused systems have been synthesized using these powerful methods.

Palladium-catalyzed coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, have been employed for the functionalization of pre-formed pyranopyrazole scaffolds. mdpi.com For example, a 5-trifloylsubstituted pyrano[2,3-c]pyrazole was used as a substrate in these C-C bond-forming reactions to introduce various aryl and carbo-functional groups. mdpi.com

Nickel-catalyzed reactions have also been reported for the synthesis of bicyclic 2H-pyrans from diynes and aldehydes, showcasing the potential of transition metals in constructing the pyran ring. mdpi.com While not a direct synthesis of the pyridine-fused system, this demonstrates the applicability of such catalysts.

CatalystReaction TypeSubstratesProduct
PalladiumSuzuki, Heck, Sonogashira5-Trifloyl-substituted pyrano[2,3-c]pyrazole, various coupling partners5-(Hetero)aryl- and 5-carbo-functionalized pyrano[2,3-c]pyrazoles
Nickel(0)CycloadditionDiynes, AldehydesBicyclic 2H-pyrans

Organocatalysis and Acid-Base Catalysis in this compound Synthesis

Organocatalysis and simple acid-base catalysis have emerged as green and efficient alternatives to metal-based catalysts for the synthesis of this compound derivatives and related heterocycles. tandfonline.com

L-proline, a well-known organocatalyst, has been successfully used in the enantioselective synthesis of dihydropyrano[2,3-c]pyrazoles. semanticscholar.org The reaction between 3-oxo-3-phenylpropanenitrile, benzaldehyde, and malononitrile in the presence of L-proline affords 2-amino-4,6-diphenyl-4H-pyran-3,5-dicarbonitrile with good yield and enantiomeric excess. semanticscholar.org

Modularly designed organocatalysts (MDOs) have also been employed in the enantioselective tandem Michael addition–cyclization of 3-methyl-2-pyrazolin-5-one (B87142) and benzylidenemalononitriles to produce 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles. researchgate.net In this system, the amino acid component of the MDO acts as a Lewis base. researchgate.net

Acid catalysts like silicotungstic acid have been shown to be effective in the one-pot, four-component synthesis of pyrano[2,3-c]pyrazoles from ethyl acetoacetate, hydrazine hydrate, aldehydes, and malononitrile under solvent-free conditions. tandfonline.com Similarly, basic catalysts such as piperazine (B1678402) can mediate the microwave-assisted synthesis of 2-amino-5-methyl-4-aryl-4H-pyrano[3,2-c]pyridine-3-carbonitrile from malononitrile, ethyl acetoacetate, and benzaldehyde. asianpubs.org

Catalyst TypeCatalyst ExampleReaction
OrganocatalystL-prolineEnantioselective synthesis of dihydropyrano[2,3-c]pyrazoles
OrganocatalystModularly Designed Organocatalysts (MDOs)Enantioselective tandem Michael addition–cyclization for dihydropyrano[2,3-c]pyrazoles
Acid CatalystSilicotungstic acidOne-pot, four-component synthesis of pyrano[2,3-c]pyrazoles
Base CatalystPiperazineMicrowave-assisted synthesis of 2-amino-5-methyl-4-aryl-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Olefin Metathesis Approaches for Ring Formation

Olefin metathesis, particularly ring-closing metathesis (RCM), has emerged as a powerful tool for the synthesis of a wide array of carbo- and heterocyclic compounds. researchgate.netresearchgate.net This method has been successfully applied to the formation of dihydropyran rings, which are precursors to the 2H-pyran systems. nih.govorganic-chemistry.org The reaction is typically catalyzed by ruthenium complexes, such as Grubbs' catalysts, which are known for their tolerance to various functional groups. researchgate.netorganic-chemistry.org

In the context of this compound synthesis, RCM can be envisioned as a key step in constructing the pyran ring fused to a pyridine (B92270) core. researchgate.net For instance, a diene precursor containing a pyridine moiety can undergo intramolecular cyclization via RCM to furnish a 3,4-dihydro-2H-pyrano[2,3-c]pyridine derivative. This approach provides a mild and efficient route to these fused heterocyclic systems. nih.gov The use of NCN-pincer complexes of palladium(II) and platinum(II) has been explored to protect the pyridine nitrogen, preventing its coordination to the ruthenium metathesis catalyst, which would otherwise lead to catalyst deactivation. uu.nl

A notable application involves a sequence of olefin metathesis followed by double bond migration, catalyzed by first and second-generation Grubbs' catalysts, to produce cyclic enol ethers. organic-chemistry.org These catalysts can be activated for the double bond migration step by the addition of a hydride source. organic-chemistry.org While direct examples for this compound are not extensively detailed in the provided results, the methodology's success in forming related dihydropyran structures suggests its high potential for this specific heterocyclic system. beilstein-journals.org

Algar-Flynn-Oyamada (AFO) Reaction and Analogous Oxidative Cyclizations

The Algar-Flynn-Oyamada (AFO) reaction is a classical method for the synthesis of flavonols from 2'-hydroxychalcones using alkaline hydrogen peroxide. mdpi.comresearchgate.net This oxidative cyclization process can also be adapted for the synthesis of other heterocyclic systems, including pyrano[2,3-c]pyrazole-4(2H)-ones, which share a similar pyranone core. mdpi.comktu.edu

The synthesis of 6-(hetero)aryl-5-hydroxy-2-phenylpyrano[2,3-c]pyrazol-4(2H)-ones has been achieved through an AFO-type approach. mdpi.com The process begins with a Claisen-Schmidt condensation to form chalcone (B49325) analogues, which then undergo oxidative cyclization. mdpi.comktu.edu The reaction conditions, particularly the choice of base and the amount of hydrogen peroxide, are crucial for the success of the cyclization, with sodium hydroxide (B78521) in ethanol and 5 equivalents of H₂O₂ proving effective. ktu.edu The reaction proceeds by stirring the chalcone with hydrogen peroxide in an alkaline ethanolic solution at low temperatures, followed by warming to room temperature, affording the desired pyrano[2,3-c]pyrazol-4(2H)-ones in moderate to good yields. ktu.edu

The mechanism of the AFO reaction is thought to involve either the formation of an epoxide intermediate or a direct oxidative cyclization pathway. researchgate.netbeilstein-archives.org Computational studies suggest that for unsubstituted systems, the direct oxidative cyclization (Dean and Podimuang mechanism) is favored. beilstein-archives.org Gold-catalyzed oxidative cyclizations have also been developed for the synthesis of functionalized 2H-pyrans, offering a modern alternative to traditional methods. acs.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for heterocyclic compounds. The focus is on developing methods that are more efficient, use less hazardous substances, and are more environmentally benign.

Microwave-Assisted Synthesis (MAS) for Enhanced Efficiency

Microwave-assisted synthesis (MAS) has been widely adopted as a green chemistry tool due to its ability to significantly reduce reaction times, improve yields, and often lead to cleaner reactions. thescipub.comresearchgate.netnanobioletters.com Several studies have reported the efficient synthesis of this compound and its pyrazole-fused analogues using microwave irradiation. thescipub.comresearchgate.netnanobioletters.com

A regioselective, one-pot, three-component reaction of aromatic aldehydes, an active methylene compound (like ethyl cyanoacetate or malononitrile), and 3-hydroxypicolinic acid has been developed using a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) under microwave irradiation. thescipub.comresearchgate.net This method provides high yields of the desired pyrano[2,3-c]pyridine derivatives in a very short reaction time (1 minute). researchgate.net Similarly, the synthesis of pyrano[3,2-c]pyridine derivatives has been achieved through a one-pot condensation of malononitrile, ethyl acetoacetate, and aryl aldehydes using piperazine as a catalyst under solvent-free microwave conditions. asianpubs.org

The synthesis of 4H-pyrano[2,3-c]pyrazoles has also been effectively carried out using microwave irradiation in methanol (B129727) with potassium tert-butoxide as a catalyst. nanobioletters.com A comparative study showed that the microwave method was superior to conventional stirring at room temperature in terms of reaction time and yield. nanobioletters.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 4H-Pyrano[2,3-c]pyrazoles
EntryAldehydeMethodTimeYield (%)
1BenzaldehydeConventional2-3 h75
2BenzaldehydeMicrowave3-4 min91
34-ChlorobenzaldehydeConventional2-3 h78
44-ChlorobenzaldehydeMicrowave3-4 min93
54-NitrobenzaldehydeConventional2-3 h80
64-NitrobenzaldehydeMicrowave3-4 min95
Data compiled from studies on pyranopyrazole synthesis. nanobioletters.com

Ultrasound-Assisted Synthesis

Ultrasound irradiation is another green chemistry technique that can enhance reaction rates and yields through the phenomenon of acoustic cavitation. mdpi.comdntb.gov.ua This method has been successfully applied to the synthesis of various heterocyclic compounds, including derivatives of pyranopyrazoles. researchgate.netresearchgate.net

The ultrasound-assisted synthesis of dihydropyrano[2,3-c]pyrazoles has been reported in water, highlighting the green nature of this protocol. researchgate.net A one-pot, four-component reaction of hydrazine hydrate, an acetylene (B1199291) ester, aryl aldehydes, and malononitrile under ultrasound irradiation, catalyzed by a recyclable nanocatalyst, provides excellent yields in short reaction times. researchgate.net Similarly, the synthesis of pyridin-2(1H)-one derivatives, structurally related to the pyranopyridine core, has been efficiently achieved using ultrasound. mdpi.com The use of ultrasound has been shown to be more effective than conventional heating in some cases, particularly for aryl-substituted substrates. nih.gov

Aqueous Media and Solvent-Free Reaction Conditions

Performing organic reactions in water or under solvent-free conditions is a cornerstone of green chemistry, as it reduces the use and waste of volatile organic compounds. researchgate.netrroij.comrsc.org

The synthesis of this compound derivatives has been achieved under solvent-free conditions. researchgate.net For example, pyrano[2,3-c]pyrazoles can be obtained by mixing ethyl acetoacetate, hydrazine hydrate, aldehydes or ketones, and malononitrile without any solvent. researchgate.net Another approach involves the reaction of aromatic aldehydes, malononitrile, and 3-cyano-6-hydroxy-4-methyl-pyridin-2(1H)-one under solvent-free conditions at 80 °C using a magnetically recoverable catalyst. nih.gov

Reactions in aqueous media have also been developed. rroij.com A one-pot, multicomponent synthesis of 5-amino-7-(substituted phenyl)-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d]thiazole-6-carbonitrile derivatives has been reported in water using potassium carbonate as a catalyst. rroij.com Furthermore, the use of a water/ethanol mixture as a solvent has been shown to be highly efficient for the synthesis of pyrano[2,3-c]pyrazole derivatives using Co₃O₄ nanoparticles as a catalyst. frontiersin.org

Table 2: Effect of Solvent on the Synthesis of Pyrano[2,3-c]pyrazole Derivatives
EntrySolventTime (min)Yield (%)Reference
1CH₃CN4570 jetir.org
2THF4078 jetir.org
3DMF5580 jetir.org
4CH₂Cl₂3585 jetir.org
5EtOH2590 jetir.org
6Solvent-free7-1595 jetir.org
7Water/Ethanol (1:1)-87-95 frontiersin.org
This table compiles data from different studies to show the general trend of solvent effects.

Application of Ionic Liquids and Recyclable Catalysts

Ionic liquids (ILs) are considered green solvents due to their low vapor pressure, thermal stability, and potential for recyclability. scirp.orgnih.govtandfonline.comtandfonline.com They can also act as catalysts in organic transformations.

The synthesis of dihydropyrano[2,3-c]pyrazoles has been successfully carried out using the Brønsted acid ionic liquid [Et₃NH][HSO₄] as both a catalyst and a green reaction medium at room temperature, affording excellent yields in short reaction times. nih.gov Another task-specific ionic liquid, [bmim]OH, has been used as an efficient and reusable catalyst for the solvent-free synthesis of 4H-pyrano[2,3-c]pyrazoles. tandfonline.com N-methyl pyridinium (B92312) toluene (B28343) sulfonate (NMPyTs) is another ionic liquid that has been employed as a recyclable catalyst for the solvent-free synthesis of pyrano[2,3-c]pyrazole derivatives. jetir.org

Recyclable catalysts, particularly those based on magnetic nanoparticles, offer significant advantages in terms of ease of separation and reuse, contributing to more sustainable chemical processes. nih.govfrontiersin.orgresearchgate.net Silica-grafted N-propyl-imidazolium hydrogen sulfate (B86663) ([Sipim]HSO₄) has been used as a recyclable heterogeneous ionic liquid catalyst for the solvent-free synthesis of pyrano[2,3-c]pyrazoles. scirp.org This catalyst could be reused for several cycles without a significant loss of activity. scirp.org Co₃O₄ nanoparticles have also been demonstrated as a highly efficient and recyclable catalyst for the synthesis of pyrano[2,3-c]pyrazole derivatives, being reusable for up to six cycles. frontiersin.org

Atom Economy and Step Economy Considerations

In the pursuit of sustainable chemical synthesis, the principles of atom economy and step economy are paramount. Atom economy assesses the efficiency of a chemical reaction by measuring the proportion of reactant atoms that are incorporated into the desired final product. Step economy refers to the reduction of the number of synthetic steps required to produce a target molecule, which in turn minimizes purification processes, solvent usage, and waste generation. The synthesis of this compound derivatives has seen significant advancements through methodologies that prioritize these principles, primarily through the use of multicomponent reactions (MCRs).

The development of MCRs for synthesizing this compound scaffolds aligns with the goals of green chemistry by often utilizing environmentally benign solvents like water or ethanol and employing recyclable or non-toxic catalysts. rsc.orgrroij.com These reactions are noted for their operational simplicity, high efficiency, and the ability to generate complex and diverse molecular structures from readily available starting materials in a single, efficient step. icm.edu.plmdpi.com

Detailed research findings have demonstrated the effectiveness of these strategies. For instance, three-component reactions are widely employed, showcasing high yields and atom efficiency under mild conditions.

Reactant 1Reactant 2Reactant 3CatalystSolventYield (%)Ref
Aromatic AldehydeMalononitrileN-alkyl-2-cyanoacetamideK₂CO₃EthanolHigh mdpi.com
4-HydroxycoumarinAromatic AldehydeMalononitrileSilica Sodium CarbonateN/A70-95
NinhydrinMalononitrilePyrazoloneNoneEthanolHigh rsc.org
Barbituric AcidMalononitrileArylaldehydeVisible LightAqueous EthanolHigh

Four-component reactions further exemplify the power of MCRs in building molecular complexity with high step and atom economy. A notable example is the synthesis of dihydropyrano[2,3-c]pyrazoles, a related and important heterocyclic system.

Reactant 1Reactant 2Reactant 3Reactant 4CatalystSolventRef
BenzaldehydeMalononitrileHydrazine HydrateEthyl AcetoacetateTaurineWater/Ethanol frontiersin.org
Benzyl AlcoholsEthyl AcetoacetatePhenylhydrazineMalononitrileSulfonated Amorphous Carbon / Eosin YN/A acs.org

These multicomponent strategies represent a significant shift towards more sustainable and efficient chemical manufacturing. By maximizing the incorporation of starting materials and minimizing the number of reaction and purification steps, the synthesis of this compound derivatives has become a model for the application of atom and step economy principles in modern heterocyclic chemistry.

Reactivity and Chemical Transformations of 2h Pyrano 2,3 C Pyridine

Electrophilic and Nucleophilic Substitution Reactions of the Pyrano-Pyridine Core

The aromatic nature of the pyridine (B92270) ring within the 2H-pyrano[2,3-c]pyridine scaffold makes it susceptible to electrophilic substitution reactions, such as nitration and halogenation. clockss.org These reactions typically occur at the electron-rich positions of the pyridine ring. clockss.org Conversely, the pyran-2-one ring, a common derivative of the pyran moiety, is vulnerable to nucleophilic attack at positions C-2, C-4, and C-6 due to the presence of electrophilic centers. clockss.org Such nucleophilic attacks often lead to ring-opening and subsequent rearrangements, forming new heterocyclic or carbocyclic systems. clockss.org

The reactivity is also influenced by the substituents present on the pyrano-pyridine core. For instance, in reactions with hydrazine (B178648) hydrate (B1144303), the pathway can differ significantly based on the substitution pattern, leading to different isomeric products. clockss.org

Table 1: Reactivity of the this compound Core

Reaction Type Attacking Species Typical Reaction Sites Outcome
Electrophilic Substitution Electrophiles C-3 and C-5 of the pyridine ring Substitution on the pyridine ring

Oxidation and Reduction Pathways of this compound Derivatives

Derivatives of this compound can undergo both oxidation and reduction reactions, leading to a variety of transformed products.

Oxidation: The pyran ring can be oxidized using common oxidizing agents like potassium permanganate (B83412) or chromium trioxide, which can lead to the formation of pyranoquinoline derivatives. smolecule.com For example, 3,4-dihydro-2H-pyrano[2,3-c]pyridine can be oxidized to yield pyrano[2,3-c]pyridine derivatives. Another instance involves the oxidation of a (3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-yl)methanol to the corresponding carbaldehyde using reagents like manganese dioxide or through a Swern oxidation. google.com

Reduction: Reduction of the pyrano-pyridine system can be achieved using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. For instance, a methyl carboxylate derivative of 3,4-dihydro-2H-pyrano[2,3-c]pyridine can be reduced to the corresponding alcohol using lithium borohydride. google.com Similarly, the reduction of an ester to an aldehyde can be accomplished with diisobutylaluminium hydride (DIBAL-H). google.com

Table 2: Examples of Oxidation and Reduction Reactions

Starting Material Reagent(s) Product Reaction Type
3,4-Dihydro-2H-pyrano[2,3-c]pyridine Potassium permanganate, Chromium trioxide Pyrano[2,3-c]pyridine derivatives Oxidation
(3,4-Dihydro-2H-pyrano[2,3-c]pyridin-6-yl)methanol MnO2, Swern oxidation reagents 3,4-Dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde Oxidation
Methyl 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carboxylate Lithium borohydride (3,4-Dihydro-2H-pyrano[2,3-c]pyridin-6-yl)methanol Reduction

Ring-Opening and Rearrangement Reactions of the Pyrano-Pyridine System

The pyran ring in this compound derivatives is susceptible to ring-opening reactions, particularly when attacked by nucleophiles. clockss.org These reactions often lead to the formation of new heterocyclic structures through subsequent rearrangements. For example, the reaction of pyrano[2,3-c]azepine derivatives with hydrazine hydrate can lead to pyridazino[3,4-c]azepine derivatives through a ring-opening and recyclization mechanism. clockss.org

Rearrangement reactions are also observed in the synthesis of the pyrano-pyridine system itself. The Claisen rearrangement of propargyl ethers is a key step in the formation of 2,2-dimethyl-2H-pyrano-[3,2-c]-pyridine. asianpubs.org Similarly, a one-pot synthesis of 2H-pyrans has been developed involving a phosphine-catalyzed condensation followed by a pyrrolidine-catalyzed rearrangement of a 4,5-dihydrofuran intermediate. mdpi.com

Strategic Functionalization and Derivatization Approaches

Alkylation and acylation reactions are crucial for modifying the side chains of this compound derivatives, allowing for the introduction of diverse functional groups. For instance, the hydroxyl group of 4-ethyl-7-(4-hydroxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine has been successfully alkylated using ethyl, propyl, and isopropyl iodides in the presence of sodium hydride to yield the corresponding 7-(4-alkoxyphenyl) derivatives in high yields. umtm.cz

Acylation reactions are also employed, such as the reaction of 6-piperazino derivatives of pyrano[3,4-c]pyridines with chloroacetyl chloride to form 1(8)-alkyl-3(6)-[4-(chloroacetyl)piperazin-1-yl]pyridine-4(5)-carbonitriles. mdpi.com

Halogenation and nitration are important electrophilic substitution reactions for functionalizing the pyrano-pyridine core. The aromatic nature of the pyran-2-one ring allows for selective substitution at the C-3 and C-5 positions during reactions like nitration and halogenation. clockss.org Nitration of 2,3-dihydrofuro[2,3-c]pyridine (B55237) N-oxide has been shown to yield various nitropyridine compounds. consensus.app Chlorination of the same N-oxide with phosphorus oxychloride primarily produces chloropyridine derivatives. consensus.app

The conversion of a hydroxyl group to a triflate (trifluoromethanesulfonate) group provides an excellent leaving group for subsequent carbon-carbon bond-forming cross-coupling reactions. This strategy has been effectively used for the functionalization of pyrano[2,3-c]pyrazole derivatives. mdpi.comktu.edu

A 5-hydroxy-pyrano[2,3-c]pyrazol-4(2H)-one can be treated with triflic anhydride (B1165640) (Tf2O) to form the corresponding 5-triflate. mdpi.comktu.edu This triflate derivative can then participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, to introduce aryl, vinyl, and alkynyl groups, respectively, at the C-5 position. mdpi.comktu.edu For example, Suzuki-type cross-coupling of the triflate with (hetero)aryl boronic acids has been shown to produce 5-(hetero)aryl-substituted pyrano[2,3-c]pyrazoles in good to excellent yields. mdpi.comktu.edu

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
2H-pyran-2-one
Pyrano[2,3-c]azepine
Pyridazino[3,4-c]azepine
3,4-dihydro-2H-pyrano[2,3-c]pyridine
Pyranoquinoline
(3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-yl)methanol
3,4-Dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde
Methyl 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carboxylate
Ethyl 8-phenyl-3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carboxylate
2,2-dimethyl-2H-pyrano-[3,2-c]-pyridine
4,5-dihydrofuran
4-ethyl-7-(4-hydroxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine
7-(4-alkoxyphenyl)-4-ethyl-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridines
6-piperazino derivatives of pyrano[3,4-c]pyridines
1(8)-alkyl-3(6)-[4-(chloroacetyl)piperazin-1-yl]pyridine-4(5)-carbonitriles
2,3-dihydrofuro[2,3-c]pyridine N-oxide
5-hydroxy-2,6-diphenylpyrano[2,3-c]pyrazol-4(2H)-one
4-oxo-2,4-dihydropyrano[2,3-c]pyrazol-5-yl trifluoromethanesulfonate
5-(hetero)aryl-pyrano[2,3-c]pyrazoles
5-carbo-functionalized pyrano[2,3-c]pyrazoles

Spectroscopic Characterization and Advanced Structural Elucidation of 2h Pyrano 2,3 C Pyridine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of 2H-pyrano[2,3-c]pyridine derivatives, providing profound insights into the molecular framework.

Two-Dimensional NMR Techniques

A combination of 2D NMR experiments is essential for assigning the complex proton and carbon spectra of substituted 2H-pyrano[2,3-c]pyridines. acs.org

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It is instrumental in tracing the proton networks within the pyran and pyridine (B92270) rings. For instance, correlations can establish the connectivity between protons on adjacent carbons in the dihydropyran ring. researchgate.net

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing a clear map of which proton is attached to which carbon. nih.govresearchgate.net This is fundamental for assigning the ¹³C signals based on the more readily assigned ¹H spectrum. nih.govresearchgate.net The large chemical shift range of ¹³C in an HSQC spectrum helps to resolve signal overlap that might be present in the 1D ¹H NMR spectrum. nih.gov

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is crucial for piecing together the entire molecular structure, as it connects different spin systems identified by COSY and links protons to quaternary (non-protonated) carbons, such as the carbons at the fusion of the two rings or those bearing substituents. sdsu.eduunl.edu Overlaying HSQC and HMBC spectra can be particularly powerful for differentiating overlapping signals and quickly assembling molecular fragments. acdlabs.com

¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This technique is invaluable for determining stereochemistry and conformation. For example, in a study of pyrano[2,3-c]pyrazol-4(2H)-one derivatives, NOESY confirmed the spatial proximity between the pyrazole (B372694) ring proton (3-H) and the protons of a neighboring phenyl group. mdpi.comktu.edu

¹H-¹H TOCSY (Total Correlation Spectroscopy): TOCSY establishes correlations between all protons within a coupled spin system, not just the directly coupled ones. This is particularly useful for identifying all protons belonging to a specific ring system, even if some of the direct couplings are not resolved in the COSY spectrum. unl.edu

A detailed analysis of these 2D NMR spectra allows for the complete and unambiguous assignment of all proton and carbon signals in complex derivatives of this compound. mdpi.comktu.edu

Multi-Nuclear NMR Investigations

While ¹H and ¹³C NMR are standard, the incorporation of other nuclei, such as ¹⁵N and ¹⁹F, can provide even more detailed structural information, particularly when these elements are present in the molecule. huji.ac.il

¹H and ¹³C NMR: These are the most fundamental NMR techniques. ¹H NMR provides information about the chemical environment of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton. For pyrano[2,3-c]pyridine derivatives, typical chemical shifts can be observed. For example, in one study, the ¹³C NMR spectrum of a pyrano[2,3-c]pyrazole derivative showed the carbonyl carbon at a downfield shift of δ 171.8 ppm. ktu.edu

¹⁵N NMR: When the pyridine ring or substituents contain nitrogen, ¹⁵N NMR can be very informative. ¹⁵N chemical shifts are sensitive to the electronic environment and can help to distinguish between different types of nitrogen atoms (e.g., pyridine-like vs. pyrrole-like). mdpi.com For instance, in a pyrano[2,3-c]pyrazole derivative with a pyridine moiety, ¹H-¹⁵N HMBC was used to identify the nitrogen signals of the pyrazole and pyridine rings. mdpi.com The ¹⁵N isotope is often preferred over ¹⁴N because it provides much narrower signals. huji.ac.il

¹⁹F NMR: For derivatives containing fluorine, ¹⁹F NMR is a highly sensitive technique. huji.ac.il The chemical shifts and coupling constants in ¹⁹F NMR can provide valuable information about the location and electronic environment of the fluorine atoms. meihonglab.com The introduction of fluorine is common in pharmaceutical compounds, making ¹⁹F NMR an important tool in the analysis of medicinally relevant pyranopyridine derivatives. nih.gov

Table 1: Representative NMR Data for a Pyrano[2,3-c]pyrazole Derivative

NucleusTechniqueObserved Chemical Shifts (δ ppm) / CorrelationsReference
¹H1D NMR9.44 (hydroxyl group), 9.38 (pyrazole 3-H) ktu.edu
¹³C1D NMR171.8 (carbonyl), 144.4, 139.16 (quaternary carbons) mdpi.comktu.edu
¹⁵N¹H-¹⁵N HMBC-62.2 (pyridine), -117.1 (pyrazole N-1), -166.9 (pyrazole N-2) mdpi.com
¹H-¹HNOESYCorrelation between pyrazole 3-H and neighboring phenyl protons mdpi.comktu.edu

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of newly synthesized this compound derivatives. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places), HRMS allows for the determination of the precise molecular formula. ktu.edu This is a definitive method for verifying the identity of a compound and distinguishing it from other compounds with the same nominal mass. Techniques like electrospray ionization (ESI) are commonly used to generate the ions for analysis. mdpi.comnih.gov

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. mdpi.com For this compound derivatives, FT-IR spectra can confirm the presence of key structural features. For example, characteristic absorption bands would be expected for the C-O-C ether linkage in the pyran ring, C=N and C=C stretching vibrations from the pyridine ring, and vibrations from any substituents. In derivatives containing a carbonyl group, a strong absorption band is typically observed in the region of 1650-1750 cm⁻¹. scispace.comnih.gov Similarly, the presence of a nitrile (CN) group would give rise to a sharp absorption band around 2210-2260 cm⁻¹. ekb.eg

Table 2: Characteristic FT-IR Absorption Bands for Pyrano[2,3-c]pyridine Derivatives

Functional GroupTypical Wavenumber (cm⁻¹)Reference
N-H / O-H3100 - 3500 ekb.eg
C-H (aromatic)3000 - 3100 ekb.eg
C-H (aliphatic)2850 - 3000 ekb.eg
C≡N (Nitrile)2214 - 2219 ekb.eg
C=O (Carbonyl)1685 - 1731 ekb.egarkat-usa.org

X-ray Crystallography for Definitive Solid-State Structural Determination

Single-crystal X-ray crystallography provides the most definitive structural information for a molecule in the solid state. This technique determines the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsional angles. ktu.edu For the this compound system, X-ray crystallography can unambiguously confirm the fusion of the pyran and pyridine rings and determine the conformation of the pyran ring (e.g., boat or chair). It is also essential for establishing the relative and absolute stereochemistry of chiral centers. For example, the crystal structure of a 5-hydroxy-2-phenyl-6-(pyridin-4-yl)pyrano[2,3-c]pyrazol-4(2H)-one derivative confirmed the planar nature of the pyrano[2,3-c]pyrazole ring system. ktu.edunih.gov Analysis of the bond lengths can also provide insight into the electronic structure, such as the degree of delocalization within the heterocyclic system. ktu.edu

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Analysis (if applicable to chiral derivatives)

For chiral derivatives of this compound, chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful technique for analyzing their stereochemistry in solution. nih.gov CD measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov The resulting CD spectrum is unique to a specific enantiomer and can be used to determine the absolute configuration of a chiral center, often by comparing the experimental spectrum to one predicted by theoretical calculations. mdpi.com This method is especially valuable for studying the stereochemical outcomes of asymmetric syntheses and for monitoring chiral recognition and self-assembly processes. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Computational and theoretical investigations, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, are pivotal in the rational design and optimization of this compound derivatives for various therapeutic applications. These in silico methods provide profound insights into the structural requirements for desired biological activity and pharmacokinetic profiles, thereby accelerating the drug discovery process.

Predictive Modeling for Biological Activities and Potency

QSAR modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For the this compound scaffold, these models have been instrumental in predicting the potency of new analogues as antimicrobial, antiviral, and anticancer agents.

Researchers develop these models by correlating molecular descriptors (e.g., electronic, steric, and lipophilic parameters) of a training set of this compound derivatives with their experimentally determined biological activities, such as the half-maximal inhibitory concentration (IC₅₀) or minimum inhibitory concentration (MIC). researchgate.net For instance, studies on this compound derivatives have shown that specific substitutions on the core structure significantly influence their bioactivity.

In the context of antimicrobial research, QSAR studies have been performed on this compound derivatives to predict their efficacy against various pathogens, including Yersinia enterocolitica. researchgate.netsemanticscholar.org These models have identified key structural features responsible for potent antibacterial effects. For example, the presence of N-arylcarboxamide and arylimino groups at specific positions has been shown to be crucial for activity. semanticscholar.orgresearchgate.net Compound 2{3}, a 2-N2-arylimino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-N1-aricarboxamide derivative, demonstrated a pronounced inhibitory effect against Y. enterocolitica with a low MIC value. researchgate.netsemanticscholar.org

Similarly, for antiviral applications, 3D-QSAR models have been developed for fused pyrano[2,3-c]pyrazole systems to identify potent inhibitors of human coronaviruses. tandfonline.comnih.gov These models help in understanding the three-dimensional structural requirements for effective binding to viral targets like the 3CLpro or Mpro enzymes. tandfonline.comnih.gov The insights gained from these predictive models guide the synthesis of new derivatives with enhanced potency. nih.gov

The table below summarizes the predictive modeling data for the biological activity of selected this compound derivatives.

Compound Class/DerivativeTarget/OrganismActivity MetricObserved PotencyComputational Model Reference
2-N2-arylimino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-N1-aricarboxamides (e.g., Compound 2{3})Yersinia enterocoliticaMIC25.0 µg/mL researchgate.netsemanticscholar.orgQSAR researchgate.netsemanticscholar.org
2-N2-arylimino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-N1-aricarboxamides (e.g., Compound 3{5})Yersinia enterocoliticaMIC50.0 µg/mL semanticscholar.orgQSAR semanticscholar.org
Pyrano[2,3-c]pyrazole Congeners (e.g., Compound 18)Human Coronavirus 229E (HCoV-229E)Selectivity Index (SI)12.6 nih.gov3D-QSAR tandfonline.comnih.gov
Pyrano[2,3-c]pyrazole Congeners (e.g., Compound 18)SARS-CoV2 Mpro% Inhibition84.5% nih.govMolecular Docking nih.gov

QSPR models have also been employed to resolve inconsistencies in structure-activity relationships, for instance, in predicting the antioxidant activity of these compounds. By correlating IC₅₀ values with a range of molecular descriptors like LogP and HOMO-LUMO gaps, these models can elucidate whether electronic, steric, or lipophilic parameters are the dominant factors for a particular biological effect.

In Silico ADME Prediction (Absorption, Distribution, Metabolism, Excretion)

Beyond predicting potency, computational methods are crucial for evaluating the pharmacokinetic profile of potential drug candidates. In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties allows for the early identification of compounds with favorable drug-like characteristics, reducing late-stage attrition in the drug development pipeline.

For derivatives of the this compound scaffold and its isomers, various ADME parameters are calculated using specialized software. These predictions assess factors such as oral bioavailability, blood-brain barrier penetration, interaction with metabolic enzymes (like cytochrome P450), and potential for toxicity. Studies on related pyranopyridine and benzothieno[2,3-c]pyridine systems often include a comprehensive in silico ADME evaluation. ekb.egtandfonline.com

For example, ADME studies conducted on pyrano[2,3-c]pyrazole congeners identified them as a series of metabolically stable inhibitors. tandfonline.comnih.gov These computational evaluations are critical for optimizing lead compounds, ensuring they not only interact effectively with their biological target but can also reach it in sufficient concentrations and persist long enough to exert a therapeutic effect without causing undue toxicity.

The following table presents a summary of computationally predicted ADME properties for representative compounds containing the pyranopyridine scaffold, based on findings from related studies.

Compound ClassPredicted Absorption (e.g., Caco-2 permeability, Human Intestinal Absorption)Predicted Distribution (e.g., Plasma Protein Binding, BBB penetration)Predicted Metabolism (e.g., CYP2D6 inhibition)Predicted Excretion/Toxicity (e.g., AMES toxicity)Reference
Pyrano[3,2-c]pyridine derivativesGood to moderate absorption profileVariable, generally low BBB penetrationPredicted to be non-inhibitors of key CYP enzymesGenerally predicted to be non-mutagenic ekb.eg
Pyrano[2,3-c]pyrazole congenersHigh intestinal absorptionHigh plasma protein binding, non-penetrant of BBBNon-inhibitors of CYP2D6Non-mutagenic (AMES test negative) tandfonline.comnih.gov
Benzothieno[2,3-c]pyridine derivativesGood oral absorption predictedModerate to high plasma protein bindingVariable, some derivatives may inhibit CYP enzymesPredicted to be non-carcinogenic tandfonline.com

These in silico ADME predictions are invaluable for prioritizing which synthesized compounds should advance to more resource-intensive in vitro and in vivo testing.

Conclusion

The 2H-pyrano[2,3-c]pyridine scaffold represents a highly versatile and pharmacologically significant heterocyclic system. The continuous development of efficient synthetic strategies has made a wide array of its derivatives accessible for biological evaluation. The documented antimicrobial, anticancer, and anti-inflammatory activities, coupled with a growing understanding of their structure-activity relationships, highlight the immense potential of these compounds in the field of medicinal chemistry. Further exploration of this privileged scaffold is expected to lead to the discovery of novel therapeutic agents with improved efficacy and selectivity.

Biological Activities and Mechanistic Studies of 2h Pyrano 2,3 C Pyridine Derivatives

Anticancer and Antitumor Activities

The development of novel anticancer agents is a critical area of medicinal chemistry, and pyranopyridine derivatives have emerged as a promising class of compounds. Their activity stems from their ability to interfere with multiple pathways essential for cancer cell survival and proliferation.

Numerous studies have documented the cytotoxic effects of pyranopyridine derivatives against a panel of human cancer cell lines. These compounds inhibit the growth and proliferation of cancer cells, often in a dose-dependent manner. nih.gov

For instance, a series of novel pyrano[3,2-c]pyridine derivatives demonstrated potent cytotoxic activity against colon carcinoma (HCT-116), hepatic carcinoma (HepG-2), and breast carcinoma (MCF-7) cell lines. ekb.eg One of the most active compounds, a formimidate derivative, exhibited IC₅₀ values of 5.2 µM against HCT-116, 3.4 µM against HepG-2, and 1.4 µM against MCF-7 cells. ekb.eg In another study, four different pyrano[3,2-c]pyridine compounds (P.P, TPM.P, 4-CP.P, and 3-NP.P) were tested against MCF-7 cells, with the 4-CP.P derivative being the most potent, showing an IC₅₀ value of 60 µM after 24 hours of exposure. nih.gov This compound was found to induce apoptosis, leading to an increase in the sub-G1 cell population. nih.gov

Similarly, thiopyrano[2,3-b]pyridine derivatives, which are structurally related, have also shown significant inhibitory effects. One such compound displayed strong, dose-dependent growth inhibition against MCF-7 and HCT-116 cell lines, with IC₅₀ values of 3.45 µg/mL and 13.2 µg/mL, respectively. semanticscholar.org Furthermore, pyrano[2,3-d]pyrimidine derivatives have demonstrated good anticancer activity against HeLa (cervical cancer) and Caco-2 (colon adenocarcinoma) cell lines, with some derivatives showing IC₅₀ values as low as 3.46 µM against HeLa cells. nih.gov

Table 1: Cytotoxic Activity of Selected Pyrano-Pyridine Derivatives Against Human Cancer Cell Lines
Compound ClassDerivativeCell LineIC₅₀ ValueReference
Pyrano[3,2-c]pyridineFormimidate derivative 5MCF-7 (Breast)1.4 µM ekb.eg
Pyrano[3,2-c]pyridineFormimidate derivative 5HepG-2 (Liver)3.4 µM ekb.eg
Pyrano[3,2-c]pyridineFormimidate derivative 5HCT-116 (Colon)5.2 µM ekb.eg
Pyrano[3,2-c]pyridine4-CP.PMCF-7 (Breast)60 µM nih.gov
Thiopyrano[2,3-b]pyridineCompound 5MCF-7 (Breast)3.45 µg/mL semanticscholar.org
Thiopyrano[2,3-b]pyridineCompound 5HCT-116 (Colon)13.2 µg/mL semanticscholar.org
Pyrano[2,3-d]pyrimidineCompound 2HeLa (Cervical)3.46 µM nih.gov

The anticancer activity of pyranopyridine derivatives is often linked to their ability to inhibit specific enzymes that are crucial for cancer cell function.

Chk1 Kinase: Checkpoint kinase 1 (Chk1) is a key enzyme in the DNA damage response pathway, and its inhibition can enhance the efficacy of chemotherapy. nih.govnih.gov While direct inhibition by 2H-pyrano[2,3-c]pyridines is less documented, closely related scaffolds have shown promise. For example, a series of pyrido[3,2-d]pyrimidin-6(5H)-one derivatives were developed as selective CHK1 inhibitors, with one compound showing potent enzymatic inhibition with an IC₅₀ value of 0.55 nM. nih.gov This compound also demonstrated a synergistic anticancer effect when combined with gemcitabine (B846) in a colon cancer xenograft model. nih.gov

PARP-1: Poly(ADP-ribose) polymerase-1 (PARP-1) is an enzyme critical for DNA repair. nih.gov Its inhibition is a validated strategy for treating certain cancers. A novel series of pyrano[2,3-d]pyrimidine-2,4-dione analogues were synthesized and evaluated as potential PARP-1 inhibitors. nih.govrsc.orgresearchgate.net Several of these compounds displayed excellent inhibitory activity, with IC₅₀ values in the nanomolar range. nih.gov The most potent derivatives, compounds S2 and S7, emerged as highly effective PARP-1 inhibitors with IC₅₀ values of 4.06 nM and 3.61 nM, respectively, which were more potent than the reference drug Olaparib. rsc.orgresearchgate.net

p110α (PI3 Kinase): The p110α isoform of phosphoinositide 3-kinase (PI3K) is frequently mutated in cancer, making it an attractive therapeutic target. A series of pyrazolo[1,5-a]pyridines, another related heterocyclic system, were developed as potent and selective inhibitors of p110α. uq.edu.aunih.gov One of the most potent examples from this series demonstrated a p110α IC₅₀ of 0.9 nM and was shown to inhibit cell proliferation and downstream signaling of the PI3K pathway. uq.edu.aunih.gov

At the molecular level, pyranopyridine derivatives interact with fundamental cellular components to exert their antitumor effects.

Tubulin Polymerization and Microtubule Disruption: Microtubules, which are dynamic polymers of tubulin, are essential for cell division, making them a key target for anticancer drugs. researchgate.net Several pyrano[3,2-c]pyridine and related fused heterocyclic scaffolds have been shown to inhibit tubulin polymerization. nih.gov A study on novel pyrano[3,2-c]carbazole derivatives found that the most active compounds induced apoptosis by significantly inhibiting tubulin polymerization. researchgate.net These derivatives were observed to disrupt the cellular microtubule network, leading to cell cycle arrest in the G2/M phase. researchgate.net

DNA Binding: While direct DNA binding is not the primary mechanism for all derivatives, some exhibit interactions with DNA-associated enzymes. For example, in silico docking studies of certain pyrano[2,3-c]pyrazole derivatives showed considerable binding energy towards the active site of S. aureus DNA gyrase B, an enzyme involved in DNA replication and repair. biointerfaceresearch.com Furthermore, the inhibition of PARP-1 by pyrano[2,3-d]pyrimidine derivatives is directly linked to the DNA damage response, preventing cancer cells from repairing their DNA and leading to cell death. nih.govrsc.org

Antimicrobial Activities

In addition to their anticancer properties, pyranopyridine derivatives have demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi.

Derivatives of the pyranopyridine nucleus have been evaluated against both Gram-positive and Gram-negative bacteria. Fused pyrano[2,3-b]pyridine derivatives exhibited effective to moderate action against tested microorganisms, with one compound being particularly potent against the Gram-positive bacterium Staphylococcus aureus. ekb.egekb.eg

In a study of pyrano[2,3-c]pyrazole derivatives, compounds were tested against several multidrug-resistant bacterial isolates. biointerfaceresearch.com One compound showed notable potential, with Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 50 mg/mL, being most effective against Klebsiella pneumoniae. biointerfaceresearch.com Another study on pyrano[2,3-d]pyrimidine derivatives found that compounds with electron-withdrawing groups (fluoro and bromo) displayed broad-spectrum antibacterial activity. scispace.com Certain derivatives were found to be four times more active against S. aureus and Streptococcus pyogenes compared to standard drugs. scispace.com Additionally, some pyranopyrimidin-2,4-dione derivatives showed antibacterial activity comparable or superior to ampicillin, including effectiveness against methicillin-resistant S. aureus (MRSA). nih.gov

Table 2: Antibacterial Activity of Selected Pyrano-Pyridine Derivatives
Compound ClassDerivativeBacterial StrainMIC ValueReference
Pyrano[2,3-c]pyrazoleCompound 5cKlebsiella pneumoniae6.25 mg/mL biointerfaceresearch.com
Pyrano[2,3-d]pyrimidineCompound 1g (4-bromo)S. aureus25 µg/mL scispace.com
Pyrano[2,3-d]pyrimidineCompound 1g (4-bromo)S. pyogenes25 µg/mL scispace.com
Pyrano[2,3-d]pyrimidineCompound 1c (4-fluoro)E. coli50 µg/mL scispace.com

The antifungal potential of pyranopyridine derivatives has also been explored. Synthesized fused pyrano[2,3-b]pyridines were evaluated for their activity against the filamentous fungus Aspergillus fumigatus and the unicellular fungus Candida albicans. ekb.egekb.eg Several of the tested compounds exhibited moderate to effective action against these fungal strains. ekb.egekb.eg

In a separate study, pyrano[2,3-d]pyrimidine derivatives were tested against three fungal strains: Aspergillus niger, Aspergillus clavatus, and Candida albicans. scispace.com A derivative containing a bromo-substituted phenyl ring was identified as the most potent, with MIC values of 50 µg/mL against A. niger, 25 µg/mL against A. clavatus, and 100 µg/mL against C. albicans, showing activity comparable to the standard drug griseofulvin. scispace.com Another study identified a pyridinone derivative, 1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one (PYR), as having rapid fungicidal activity against C. albicans, including against clinically isolated fluconazole-resistant strains. nih.gov

Mechanisms of Action, Including Efflux Pump Inhibition

Multidrug resistance (MDR) in Gram-negative bacteria presents a significant challenge in treating bacterial infections. nih.gov A key contributor to this resistance is the overexpression of multidrug efflux pumps, particularly the Resistance-Nodulation-Division (RND) superfamily of pumps. nih.gov These pumps actively expel antibiotics from the bacterial cell, reducing their efficacy. nih.gov Efflux pump inhibitors (EPIs) are compounds that can block these pumps, thereby restoring the effectiveness of existing antibiotics. nih.govmdpi.com

Derivatives of the pyranopyridine scaffold have been identified as a novel series of RND-targeting EPIs. nih.gov These compounds are being optimized to act as adjunctive therapies, which, when used alongside antibiotics, can increase antibiotic efficacy, decrease resistance, and weaken virulence in Gram-negative pathogens. nih.gov The primary target of these EPIs is the tripartite RND efflux pump system, such as the AcrAB-TolC system in Escherichia coli and its orthologs (MexAB-OprM) in Pseudomonas aeruginosa. nih.govnih.gov Structural studies of other EPIs have revealed that they can bind to a hydrophobic trap near the deep substrate-binding pocket of the inner membrane pump component (e.g., AcrB or MexB), suggesting a potential mechanism of action for pyranopyridine inhibitors. nih.gov

Antiviral Activities

The fused pyran heterocyclic framework is a recognized structural motif in the design of antiviral drugs. nih.gov Specifically, derivatives of the pyrano[2,3-c]pyrazole scaffold, which is structurally related to 2H-pyrano[2,3-c]pyridine, have demonstrated notable antiviral properties against several human viruses. nih.govresearchgate.net

A series of novel pyrano[2,3-c]pyrazole derivatives has been investigated for their antiviral efficacy against the human coronavirus 229E (HCoV-229E), which serves as a model for the Coronaviridae family. nih.govnih.gov In these studies, several compounds exhibited significant inhibitory capacity. The primary mechanism of action was identified through plaque reduction assays, which determined that the most potent compounds act by inhibiting the viral replication phase. nih.govresearchgate.net

For instance, a study exploring eighteen different pyrano[2,3-c]pyrazole congeners found that several compounds demonstrated moderate to high antiviral efficacy. nih.gov The most active compound, designated as compound 18 , showed a high selectivity index (SI = 12.6) and was found to inhibit the replication of HCoV-229E by up to 82.2%. nih.govnih.gov Other derivatives also showed substantial action during the replication stage. nih.gov

Inhibition of HCoV-229E Replication by Pyrano[2,3-c]pyrazole Derivatives
CompoundReplication Reduction PercentageSelectivity Index (SI)
Compound 1882.2%12.6
Compound 760.7%4.3
Compound 1455.0%6.5
Compound 653.6%7.6

The main protease (Mpro), also known as 3CL protease (3CLpro), is a critical enzyme for the replication and transcription of the SARS-CoV-2 virus, making it a prime target for antiviral therapies. nanobioletters.com Molecular docking studies and in vitro assays have shown that pyrano[2,3-c]pyrazole derivatives can act as inhibitors of SARS-CoV-2 Mpro. nih.govnanobioletters.com These compounds are thought to block the active site of the protease, preventing the proteolytic maturation of the virus. nanobioletters.com

Inhibition of SARS-CoV-2 Mpro by Pyrano[2,3-c]pyrazole Derivatives
CompoundInhibition Percentage vs. MproIC50 (µg/mL)
Compound 1884.5%27.8
Compound 1481.4%70.3
Compound 680.4%44.78
Compound 773.1%359.5
Tipranavir (Control)88.6%13.32

Pyrano[2,3-c]pyrazole derivatives have also been shown to possess virucidal efficacy against a range of pathogens, including Herpes Simplex Virus type 1 (HSV-1). nih.gov In vitro testing has confirmed their ability to control the multiplication of HSV-1. nanobioletters.com While detailed mechanistic studies on the virucidal action of this compound are limited, research on the closely related 1H-pyrazolo[3,4-b]pyridine scaffold provides insight into potential mechanisms. Studies on these related compounds against HSV-1 indicate that they can interfere with different stages of the viral life cycle. mdpi.com For example, certain derivatives were found to impair viral adsorption, while others interfered with the replication process itself. mdpi.comresearchgate.net This suggests that the broader pyranopyridine and pyranopyrazole families may act via multiple antiviral mechanisms.

Anti-inflammatory Properties: Modulation of Inflammatory Pathways

Certain pyranopyrazole derivatives have been investigated for their anti-inflammatory and analgesic activities. acs.org Research into pyrano[2,3-c]pyrazole derivatives has shown that some compounds exhibit good anti-inflammatory properties, which have been validated through docking studies targeting the cyclooxygenase (COX) enzymes. acs.org The anti-inflammatory effect of these compounds is linked to their ability to inhibit key mediators in inflammatory pathways. Furthermore, pyranopyrazoles substituted with aryl moieties have demonstrated efficacy against coronaviruses, which are often associated with widespread inflammation. nih.gov

Neurological and Central Nervous System (CNS) Activities

Derivatives based on the pyrano[3,4-c]pyridine scaffold have been synthesized and evaluated for their neurotropic activity. mdpi.com Studies on a series of pyrazol-1-yl-substituted pyrano[3,4-c]pyridines have identified compounds with potent and broad-spectrum anticonvulsant properties in both maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (PTZ) seizure tests. mdpi.com Furthermore, these compounds were also assessed for anxiolytic, antidepressant, and sedative activities in various psychotropic models, with some derivatives showing activity comparable to the commercial drug diazepam. mdpi.com The synthesis of hybrid molecules linking pyrano[3,4-c]pyridine with a 1,2,3-triazole unit has also yielded compounds with significant anticonvulsant and psychotropic properties. nih.gov

Anticonvulsant Mechanisms

While direct studies on the anticonvulsant mechanisms of this compound derivatives are limited, research on structurally related compounds provides insight into potential pathways. For instance, studies on thiopyrano[2,3-d]thiazoles, which share a fused heterocyclic system, have shown anticonvulsant effects in the subcutaneous pentylenetetrazole (PTZ) seizure model. nih.gov This model is widely used to identify compounds that can prevent clonic seizures. nih.gov The most active compounds in this related series were found to have a potential affinity for the GABA-A receptor, suggesting a mechanism of action that involves enhancing GABAergic inhibition, similar to benzodiazepines. nih.gov Similarly, derivatives of pyrano[3,4-c]pyridine, another isomer, have demonstrated pronounced anticonvulsant action by preventing PTZ-induced seizures. nih.gov These findings suggest that the broader pyranopyridine framework may have inherent properties conducive to anticonvulsant activity, likely through modulation of inhibitory neurotransmission.

mGlu5 Receptor Antagonism

The metabotropic glutamate (B1630785) receptor 5 (mGlu5) is a significant target for neurological and psychiatric disorders. Specific research focused on this compound derivatives as mGlu5 receptor antagonists is not prominently featured in available literature. However, studies on other pyridine-containing molecules have identified potent and selective mGlu5 antagonists. researchgate.net For example, compounds like 2-methyl-6-(phenylethynyl)pyridine (MPEP) and 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP) are well-characterized mGlu5 receptor antagonists. nih.gov These molecules, while not fused pyranopyridines, highlight that the pyridine (B92270) ring is a key component in scaffolds designed to target the mGlu5 receptor. The development of antagonists from the this compound class would require dedicated screening and structure-activity relationship studies.

Structure-Activity Relationship (SAR) Studies for Biological Targets

The systematic modification of a lead compound to understand how structural changes affect biological activity is a cornerstone of medicinal chemistry. For the pyranopyridine family, SAR studies have been crucial in identifying key structural features that govern their therapeutic effects.

Identification of Key Pharmacophores and Structural Determinants of Activity

Although specific pharmacophores for the opioid, anticonvulsant, or mGlu5 activity of 2H-pyrano[2,3-c]pyridines are not yet defined, SAR studies on related structures provide valuable clues.

For the anticonvulsant activity of related thiopyrano[2,3-d]thiazoles, the nature of the substituent on the thiazole (B1198619) ring was found to be a key determinant of activity. nih.gov Molecular docking studies of the most active hit from this series suggested a potential interaction with the GABA-A receptor. nih.gov

In the context of anticancer activity , SAR studies on the isomeric pyrano[3,2-c]pyridine scaffold revealed that potency was sensitive to substitutions at position 2 of the pyranopyridine core. ekb.eg A weak potency was observed with acetamide (B32628) and N,N-dimethylformimidamide groups, while a slight increase in cytotoxicity was achieved with a chloroacetamide fragment. The most significant antiproliferative activity was obtained with a formimidate fragment at this position. ekb.eg

For antiviral activity against human coronavirus, evaluated using pyrano[2,3-c]pyrazole derivatives, the presence of a sugar moiety attached via an imine linkage was found to be critical for high potency. nih.gov

The table below summarizes SAR findings for related pyranopyridine isomers and their derivatives against different biological targets.

ScaffoldBiological TargetKey Structural Determinants of Activity
Pyrano[3,2-c]pyridineAnticancer (EGFR/VEGFR-2)Substitution at position 2 of the pyranopyridine moiety is critical; formimidate fragment showed the highest activity. ekb.eg
Pyrano[2,3-c]pyrazoleAntiviral (HCoV-229E)Condensation of a monosaccharide moiety (like D-galactose) with the amino group significantly enhances inhibitory capacity. nih.gov
Thiopyrano[2,3-d]thiazoleAnticonvulsant (GABA-A Receptor)The nature of the substituent on the thiazole ring plays a crucial role in determining anticonvulsant effect. nih.gov

Applications of 2h Pyrano 2,3 C Pyridine in Chemical Sciences

Utility as Versatile Building Blocks and Intermediates in Complex Organic Synthesis

The 2H-pyrano[2,3-c]pyridine core is a strategic starting point for the synthesis of more complex molecular architectures. nih.gov Its inherent reactivity and multiple functionalization points allow chemists to use it as a versatile building block in constructing a diverse array of heterocyclic compounds. nih.gov Multicomponent reactions (MCRs) are frequently employed to assemble the pyranopyridine scaffold efficiently. For instance, a three-component reaction involving an aromatic aldehyde, malononitrile (B47326), and a 4-hydroxy-2-pyridone derivative can yield functionalized pyrano[3,2-c]pyridones in high yields. nih.gov This approach highlights the scaffold's utility in generating molecular diversity from simple precursors. nih.gov The stability of the 2H-pyran ring is often enhanced when fused to another ring system, making these fused structures particularly useful as stable intermediates in synthetic pathways. nih.gov

Role in Medicinal Chemistry and Drug Discovery Programs

The pyranopyridine framework is a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with a wide spectrum of biological activities. africanjournalofbiomedicalresearch.comekb.eg

The structural versatility of the pyranopyridine ring system allows for modifications that can enhance biological activity and optimize pharmacokinetic profiles. africanjournalofbiomedicalresearch.com This has led to the development of derivatives with significant potential as antibacterial, antifungal, and anticancer agents. africanjournalofbiomedicalresearch.comekb.eg For example, a series of 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl) carboxamides demonstrated potent and selective activity against various fungal and bacterial strains, with efficacy comparable to or exceeding that of existing medications. rsc.orgresearchgate.netijnrd.org The ability to generate large libraries of these compounds through methods like multicomponent reactions facilitates the exploration of structure-activity relationships and the discovery of new therapeutic leads. nih.govekb.eg

Derivatives of the this compound scaffold have been designed as targeted inhibitors for specific enzymes and receptors involved in disease pathways. ekb.eg These compounds serve as valuable precursors in drug discovery programs aimed at developing highly selective therapeutic agents. africanjournalofbiomedicalresearch.comekb.eg

For instance, certain pyrano[3,2-c]pyridine-based derivatives have been identified as promising anticancer agents due to their ability to inhibit key signaling pathways involved in tumor growth and angiogenesis, such as those mediated by the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). ekb.eg Another notable example is the synthesis of spiro(imidazo[1,2-a]pyrano[2,3-c]pyridine-9-indenes), which act as potent inhibitors of the gastric proton pump enzyme and are classified as potassium-competitive acid blockers (P-CABs). africanjournalofbiomedicalresearch.com

Derivative ClassBiological TargetTherapeutic PotentialReference
Pyrano[3,2-c]pyridine derivativesEGFR and VEGFR-2 Tyrosine KinasesAnticancer ekb.eg
Spiro(imidazo[1,2-a]pyrano[2,3-c]pyridine-9-indenes)Gastric Proton Pump (H+/K+-ATPase)Antiulcer (P-CABs) africanjournalofbiomedicalresearch.com
2-Imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl) carboxamidesBacterial and Fungal StrainsAntibacterial, Antifungal rsc.orgresearchgate.net
Pyrano[2,3-c]pyrazole derivativesHuman Coronavirus (HCoV-229E)Antiviral mdpi.com

Potential in Material Science: Development of Novel Materials with Unique Properties (e.g., Fluorescent Dyes)

The extended π-conjugated system inherent in the pyranopyridine scaffold makes it an attractive candidate for applications in material science, particularly in the development of fluorescent materials. semanticscholar.orgresearchgate.net While research on the specific this compound isomer is emerging, studies on closely related structures have demonstrated significant photophysical properties.

Derivatives of 2-imino-2H-pyrano[3,2-c]pyridin-5(6H)-ones have been synthesized and shown to be highly fluorescent molecules. semanticscholar.orgresearchgate.net Their fluorescence intensity is influenced by the molecular structure, solvent, and concentration, with high intensity observed even at low concentrations (10⁻⁶ M). semanticscholar.orgresearchgate.net Similarly, novel 5-hydroxypyrano[2,3-c]pyrazoles, which share the pyran-fused heterocyclic core, exhibit a unique excited-state intramolecular proton transfer (ESIPT) process, resulting in well-resolved, two-band fluorescence. mdpi.com This property is crucial for developing sensors and organic light-emitting diodes (OLEDs). mdpi.comresearchgate.net The photophysical characteristics of pyranoindoles, another related class, have also been studied, with some derivatives showing high quantum yields and large Stokes shifts, which are beneficial for applications in optoelectronics and fluorescent microscopy. mdpi.com

Use in Biochemical Research: Probes for Enzyme Inhibition and Protein-Ligand Interactions

The ability of this compound derivatives to selectively bind and inhibit specific enzymes makes them valuable tools in biochemical research. ekb.eg These compounds can be used as molecular probes to study enzyme function, elucidate biological pathways, and validate new drug targets.

The development of pyrano[2,3-c]pyridine derivatives as inhibitors of kinases like EGFR and VEGFR-2 allows researchers to investigate the roles of these enzymes in cell signaling and disease progression. ekb.eg Molecular docking studies on these compounds help to clarify their binding modes and interactions within the active sites of their target enzymes. ekb.eg For example, docking studies of pyrano[2,3-c]pyrazole derivatives against the main protease (Mpro) of the SARS-CoV-2 virus have been used to predict their potential as antiviral agents and to understand the specific molecular interactions responsible for inhibition. nanobioletters.com Furthermore, pyrazolo[4,3-c]pyridine sulfonamides have been synthesized and evaluated as inhibitors of carbonic anhydrases, demonstrating the scaffold's utility in probing the active sites of this important enzyme class. mdpi.com

Applications in Agrochemicals

The pyridine (B92270) ring is a well-established and significant scaffold in the agrochemical industry, found in numerous commercial fungicides, insecticides, and herbicides. researchgate.netresearchgate.net The versatile chemistry of pyridine derivatives allows for the development of compounds with a wide range of biological activities relevant to crop protection. ijnrd.orgresearchgate.net While direct applications of the parent this compound are not extensively documented, related fused heterocyclic systems are gaining attention. For instance, pyranopyrazole derivatives, which are structurally similar, have been noted for their potential use as biodegradable agrochemicals. mdpi.com Given the proven success of the pyridine moiety in agrochemicals, the this compound scaffold represents a promising area for future exploration in the search for novel and effective plant protection agents. researchgate.net

Q & A

Q. What synthetic methodologies are effective for regioselective synthesis of 2H-pyrano[2,3-c]pyridine derivatives?

Microwave-assisted synthesis is a robust method for regioselective preparation. For example, electron-withdrawing groups (Cl, Br, NO₂) and heterocyclic substituents enhance antioxidant activity, as demonstrated by IC₅₀ values in DPPH assays . Alternative routes involve cyclocondensation reactions with substituted pyridines under controlled conditions (e.g., solvent choice, temperature), though purification challenges may arise due to byproduct formation .

Q. How can in vitro antioxidant activity of this compound derivatives be evaluated?

The DPPH radical scavenging assay is standard. Dissolve compounds in DMSO, measure absorbance at 517 nm, and calculate IC₅₀ values relative to ascorbic acid. For example, derivatives with pyrano[2,3-c]pyridine cores (e.g., 4o , IC₅₀ = 252.52 µM) show enhanced activity compared to aromatic analogs . Ensure triplicate measurements and solvent controls to minimize artifacts.

Q. What protocols are recommended for determining antimicrobial efficacy against Yersinia enterocolitica?

Use broth microdilution in Muller-Hinton medium with microbial loads of 10⁶–10⁷ CFU/mL. Minimum inhibitory concentration (MIC) and bactericidal concentration (MBC) are critical metrics. For instance, compound 2{3} achieved MIC = 25.0 µg/mL and MBC = 200.0 µg/mL against clinical strains. Include trimethoprim as a positive control and validate results with five replicates using software like Statistica v13 .

Advanced Research Questions

Q. How to resolve contradictions in structure-activity relationships (SAR) for antioxidant activity?

Electron-withdrawing groups (Cl, NO₂) enhance radical scavenging by stabilizing phenolic radicals, while electron-donating groups (CH₃, OCH₃) reduce activity. However, heterocyclic substituents (e.g., pyrano rings in 4m–4p ) override electronic effects, suggesting steric and lipophilic parameters dominate. Use multivariate analysis (e.g., QSPR) to correlate IC₅₀ with molecular descriptors like logP and HOMO-LUMO gaps .

Q. What experimental strategies mitigate antimicrobial resistance development in Yersinia enterocolitica?

Study resistance via serial passaging under sub-MIC conditions. For example, monitor MIC increases over 20 generations and analyze genetic mutations via whole-genome sequencing. Compound 3{5} (MIC = 50.0 µg/mL) showed slower resistance development compared to 2{3} , likely due to multi-target inhibition . Combine derivatives with efflux pump inhibitors to prolong efficacy.

Q. Can computational modeling predict bioactivity of novel this compound analogs?

Yes. Molecular docking (e.g., AutoDock Vina) identifies interactions with targets like bacterial DNA gyrase or antioxidant enzymes. QSPR models using descriptors like polar surface area and topological indices can prioritize analogs. For instance, derivatives with fused heterocycles (e.g., thieno-pyridines) showed higher predicted activity in silico . Validate with in vitro assays.

Q. How to design this compound derivatives for kinase inhibition?

Introduce bioisosteric replacements (e.g., morpholinyl or piperazinyl groups) to enhance binding affinity. For example, 7-morpholinyl-thieno[2,3-c]pyridine derivatives exhibit reversible proton pump inhibition . Use fragment-based drug design (FBDD) to optimize steric compatibility with ATP-binding pockets. Screen combinatorial libraries via high-throughput assays.

Methodological Notes

  • Data Interpretation : Cross-reference IC₅₀ and MIC values with structural fingerprints (e.g., Hammett constants) to rationalize activity trends .
  • Statistical Validation : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) for multi-group comparisons, ensuring p < 0.05 significance .
  • Advanced Techniques : Utilize LC-MS/MS for metabolite profiling in SAR studies and cryo-EM for target engagement analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.